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Temuterkib is a potent, selective, and ATP-competitive inhibitor of the extracellular signal-regulated

kinases 1 and 2 (ERK1/2) [1]. ERK1/2 are core components of the RAS/RAF/MEK/ERK (MAPK)

pathway, a key signaling cascade that regulates cell growth, proliferation, and survival, and is dysregulated

in a large proportion of human cancers [2]. By inhibiting the terminal kinases in this pathway, Temuterkib

targets a critical node for oncogenic signaling.

The diagram below illustrates the position of Temuterkib within the MAPK signaling cascade and its

therapeutic context.
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Temuterkib inhibits terminal ERK1/2 kinases in the MAPK pathway, a key node in cancer signaling.
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Quantitative Profile & Key Preclinical Data

The table below summarizes core quantitative data on Temuterkib's activity and

pharmacokinetic/pharmacodynamic relationships from preclinical studies.

Parameter Value / Result Experimental Context / Assay Details

| Biochemical Potency (IC₅₀) | ERK1: 5 nM ERK2: 5 nM | Assay Protocol: LanthaScreen TR-FRET

assay. Reactions with ERK1 (3.6 nM) or ERK2 (1.7 nM) in kinase buffer (50 mM HEPES pH 7.4, 10 µM

ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 substrate, 0.01% Triton X-100, 1 mM DTT). IC₅₀ determined from

concentration-response curve after 60 min RT incubation [1]. | | Cellular Potency (IC₅₀) | p-RSK1: 0.43 µM

| Measured in cancer cell lines with BRAF or RAS mutations as a downstream marker of ERK pathway

inhibition [1]. | | In Vivo Efficacy (Tumor Growth Inhibition) | HCT116 (KRAS-mutant CRC): 31%

regression Colo205 (BRAF-mutant CRC): 76% regression MiaPaCa-2 (KRAS-mutant pancreatic): 66%

regression A375 (BRAF V600E melanoma): Complete responses (4/6 animals) | Models: Subcutaneous

xenograft models. Dosing: Oral administration (e.g., 100 mpk qd). Efficacy demonstrated as single agent in

models with BRAF, KRAS, NRAS, and MEK1 mutations [1]. | | Key Pharmacodynamic (PD)

Relationship | Tumor growth inhibition correlated with compound exposure and inhibition of p-p90RSK1

in tumors [1]. | |

Key Experimental Protocols

The methodologies from pivotal studies are detailed below to facilitate experimental replication and

understanding.

Biochemical ERK1/2 Kinase Assay [1]: Reactions were initiated by adding ERK1 or ERK2 enzyme

at final concentrations of 3.6 nM or 1.7 nM, respectively, prepared in a kinase buffer. The buffer

consisted of 50 mM HEPES (pH 7.4), 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 peptide as the

substrate, 0.1 mM EGTA, 0.01% Triton X-100, and 1 mM DTT. The reaction mixture, which included

increasing concentrations of Temuterkib, was incubated in a 384-well ProxiPlate for 60 minutes at

room temperature. The reaction was stopped by adding EDTA and a terbium-conjugated anti-pATF2
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antibody. The TR-FRET ratio was measured, and IC₅₀ values were determined from the concentration-

response curve.

High-Throughput In Vivo Screening (C. elegans model) [3]: This pipeline used a fluorescence-

based image analysis of vulva development in C. elegans as a readout for MAPK/ERK activity.

Synchronized first-stage larvae (L1) were incubated in a solution containing the test compound and

inactivated E. coli (as food). The assay quantified drug efficacy and toxicity based on the resulting

vulval phenotype, with a throughput of approximately 800 wells per hour. In this system, Temuterkib

produced an excellent assay Z-score of 0.86, indicating robust and reliable detection.

Noninvasive Brain Penetrance Assessment (ERK KiMBI) [4]: A kinase-modulated bioluminescent

indicator (ERK KiMBI) was expressed in the mouse brain. This genetically encoded sensor reports

ERK inhibition by producing light. Mice were administered Temuterkib, and bioluminescence was

imaged longitudinally. This technique allowed for noninvasive, real-time assessment of drug activity in

the brain, identifying Temuterkib as a brain-active ERK inhibitor.

Clinical Development & Therapeutic Potential

Clinical Trial Status: Temuterkib has been evaluated in Phase I clinical trials (e.g., NCT02857270)
for advanced malignancies [5] [1]. As of the latest data, no ERK inhibitor has received FDA
approval [2].
Combination Therapy Strategies: Research highlights the potential of Temuterkib in rational

combination regimens. A prominent strategy is vertical inhibition of the MAPK pathway, such as
combining Temuterkib with upstream inhibitors (SHP2 or SOS1 inhibitors) or with MEK inhibitors,

which has been shown to be highly effective in preclinical models [6]. It also shows synergy with other
agents, such as the CDK4/6 inhibitor abemaciclib and the pan-RAF inhibitor LY3009120 [1].

Therapeutic Context & Cardiotoxicity Note: Temuterkib is designed to overcome resistance to
upstream BRAF and MEK inhibitors in cancers like melanoma and colorectal cancer [1]. However, a

study in a zebrafish model of anthracycline-induced cardiotoxicity found that while low-dose
Temuterkib was therapeutic, it induced dose-dependent cardiotoxicity at higher doses [7]. This

underscores the need for careful dosing optimization in its therapeutic application.

Key Insights for Researchers
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Strategic Positioning: As a terminal ERK1/2 inhibitor, Temuterkib offers a promising approach to

counter resistance mechanisms that often arise from upstream inhibition in the MAPK pathway.
Promising Combinatorial Synergy: The most compelling preclinical data involves combination

therapies, particularly vertical pathway inhibition, which should be a key focus area for future clinical
development.

Critical Safety Consideration: The observed dose-dependent cardiotoxicity in models highlights a
vital parameter that must be monitored and managed in future studies and potential clinical use [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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